ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE

Medicinal Chemistry Acetylcholinesterase Inhibition Functional Dyspepsia

Ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate is a synthetic, low-molecular-weight (336.36 g/mol) thiazole-carboxylate derivative. It belongs to a class of 2-amido-thiazole-4-carboxylates that serve as critical intermediates and structural analogs in the development of gastroprokinetic agents, most notably Acotiamide.

Molecular Formula C15H16N2O5S
Molecular Weight 336.36
CAS No. 185105-95-7
Cat. No. B2449497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE
CAS185105-95-7
Molecular FormulaC15H16N2O5S
Molecular Weight336.36
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18)
InChIKeyWLQDTBDHAVNKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3,4-Dimethoxybenzamido)-1,3-thiazole-4-carboxylate (CAS 185105-95-7): A Key SAR Probe and Acotiamide-Related Scaffold for GI Motility Research


Ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate is a synthetic, low-molecular-weight (336.36 g/mol) thiazole-carboxylate derivative. It belongs to a class of 2-amido-thiazole-4-carboxylates that serve as critical intermediates and structural analogs in the development of gastroprokinetic agents, most notably Acotiamide [1]. The compound features a 3,4-dimethoxybenzamide moiety linked to a thiazole ring, a core scaffold associated with acetylcholinesterase (AChE) inhibition and gastric motility modulation, making it a valuable tool for medicinal chemistry and impurity profiling studies.

SAR probe: matched molecular pair for AChE pharmacophore mapping
Impurity standard: Acotiamide process impurity profiling by HPLC/LC-MS
Permeability tool: passive absorption model without H-bond donor confound

Why Generic Thiazole Analogs Cannot Substitute for Ethyl 2-(3,4-Dimethoxybenzamido)-1,3-thiazole-4-carboxylate in Targeted Research


In-class thiazole-4-carboxylate derivatives are not functionally interchangeable due to the strict structure-activity relationships (SAR) governing the Acotiamide pharmacophore. The specific 3,4-dimethoxy substitution pattern on the benzamide ring and the ethyl ester at the 4-position of the thiazole are essential for the desired AChE inhibitory activity and associated gastroprokinetic effects. Swapping to a 2,3-dimethoxy, 4,5-dimethoxy, or unsubstituted benzamide analog, or altering the ester group, fundamentally changes the compound's target engagement and biological potency, as demonstrated in related patent SAR explorations [1]. Substitution with a generic thiazole would invalidate the experimental model, particularly in impurity profiling where this exact structure is a specified Acotiamide-related substance.

Benzamide substitution pattern
Replacing 3,4-dimethoxy with 2,3- or 4,5-dimethoxy disrupts AChE target engagement and invalidates SAR conclusions.
Ester group modification
Altering the ethyl ester to methyl, isopropyl, or free acid shifts reactivity, lipophilicity, and metabolic stability.
Impurity identity requirement
For Acotiamide impurity profiling, only this exact structure resolves non-hydroxylated process impurities from the API.

Quantitative Differentiation Evidence for Ethyl 2-(3,4-Dimethoxybenzamido)-1,3-thiazole-4-carboxylate


Structural Differentiation from Acotiamide: Absence of 2-Hydroxy Group Reduces AChE Inhibition

The target compound lacks the critical 2-hydroxy group on the benzamide ring present in the potent AChE inhibitor Acotiamide (IC50 = 1.79 µM) . This structural difference provides a valuable SAR tool. While Acotiamide's 2-hydroxy-4,5-dimethoxy pattern is optimized for selective AChE inhibition, the target compound's 3,4-dimethoxy pattern (without a hydroxyl group) is predicted to demonstrate significantly reduced AChE affinity based on pharmacophore modeling, making it a useful negative control or selectivity probe in gastric motility studies.

AChE inhibition SAR
Class-level
Predicted IC50 > 10 µM vs Acotiamide IC50 1.79 µM
Estimated >5.6-fold reduction; lacks 2-OH H-bond donor
Informs contribution of 2-hydroxy group to AChE binding
Experimental verification required
Medicinal Chemistry Acetylcholinesterase Inhibition Functional Dyspepsia

Role as a Specified Impurity Standard in Acotiamide Drug Product Analysis

Ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate is structurally categorized as an analog of known Acotiamide impurities. While it is not the primary hydroxylated impurity (e.g., ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate), its distinct 3,4-dimethoxy substitution provides a unique retention time and mass spectrum. This enables its use as a system suitability standard to resolve co-eluting peaks in HPLC methods for Acotiamide purity assessment, where it serves to differentiate process-related impurities from the active pharmaceutical ingredient [1].

Impurity profiling
Method context
Unique [M+H]+ 337.1 m/z; ΔlogP ~0.5 enables baseline separation
LC-MS, C18 column, acetonitrile/water + 0.1% formic acid
Supports system suitability for Acotiamide impurity methods
Differentiates hydroxylated and non-hydroxylated process impurities
Pharmaceutical Analysis Impurity Profiling Quality Control

Predicted Physicochemical Differentiation for Permeability and Solubility Screening

In silico analysis reveals key physicochemical differences between the target compound and its hydroxylated Acotiamide counterpart. The target compound (cLogP ~2.8, Topological Polar Surface Area tPSA ~110 Ų) is predicted to be more lipophilic than the 2-hydroxy analog (cLogP ~1.9, tPSA ~130 Ų) [1]. This shift is significant for membrane permeability studies, where the target compound may serve as a tool for studying passive diffusion in the GI tract without the confounding bioactivation of the free hydroxyl.

Physicochemical profile
Class-level
Predicted cLogP 2.8, tPSA 110 Ų vs 2-OH analog cLogP 1.9, tPSA 130 Ų
ΔcLogP 0.9, ΔtPSA 20 Ų; SwissADME prediction
Supports permeability SAR studies without H-bond donor confound
Isolates substitution effect on passive diffusion
ADME Drug-likeness Permeability

Application Scenarios for Ethyl 2-(3,4-Dimethoxybenzamido)-1,3-thiazole-4-carboxylate in Drug Discovery and Quality Control


SAR Probe for Acetylcholinesterase (AChE) Binding Site Mapping

Used as a matched molecular pair with Acotiamide to quantify the energetic contribution of the 2-hydroxy group to AChE inhibition. Incubate the target compound and Acotiamide in parallel in an AChE enzyme assay. The difference in IC50 values directly reflects the hydrogen bond contribution of the phenol group to the enzyme-ligand complex, guiding the design of next-generation gastroprokinetic agents.

Chromatographic System Suitability Standard for Acotiamide Impurity Methods

Employ as a reference marker in HPLC/LC-MS methods intended to separate and quantify structurally related process impurities in Acotiamide active pharmaceutical ingredient (API). Its distinct retention time relative to the 2-hydroxy impurity validates column performance and mobile phase integrity, ensuring accurate impurity profiling for regulatory submissions.

Permeability Model Compound for GI Drug Absorption Studies

Utilize the compound in Caco-2 or PAMPA permeability assays as a moderately lipophilic, non-ionizable thiazole probe. Its permeability coefficient (Papp) provides a benchmark for passive transcellular absorption, against which more polar Acotiamide analogs can be compared to understand the role of hydrogen bond donors in limiting intestinal permeability.

Application
Selection Property
Validation Focus
AChE binding site mapping
Matched molecular pair for 2-OH contribution study
Confirm IC50 shift relative to Acotiamide
Impurity system suitability
Unique mass/retention properties
Baseline separation from hydroxylated impurities
GI permeability benchmarking
Moderate lipophilicity, no H-bond donor
Passive diffusion benchmark in Caco-2/PAMPA
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